molecular formula C11H7F2NO2 B2865927 3-(Difluoromethyl)quinoline-4-carboxylic acid CAS No. 2248394-79-6

3-(Difluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B2865927
CAS No.: 2248394-79-6
M. Wt: 223.179
InChI Key: JAYNMMPDGWMNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core with a difluoromethyl group at the 3-position and a carboxylic acid group at the 4-position.

Properties

IUPAC Name

3-(difluoromethyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c12-10(13)7-5-14-8-4-2-1-3-6(8)9(7)11(15)16/h1-5,10H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYNMMPDGWMNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The carboxylic acid group can be introduced via carboxylation reactions .

Industrial Production Methods: Industrial production methods for this compound often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline-4-carbinol .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the quinoline core can interact with DNA or enzymes. These interactions can lead to the inhibition of key biological processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 3-(Difluoromethyl)quinoline-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which can enhance its stability and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.